molecular formula C8H9NO3 B1585895 methyl 4-acetyl-1H-pyrrole-2-carboxylate CAS No. 40611-82-3

methyl 4-acetyl-1H-pyrrole-2-carboxylate

Cat. No. B1585895
CAS RN: 40611-82-3
M. Wt: 167.16 g/mol
InChI Key: PHZUPQKYQRXDBE-UHFFFAOYSA-N
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Description

“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-82-3 . It has a molecular weight of 167.16 and its IUPAC name is methyl 4-acetyl-1H-pyrrole-2-carboxylate .


Molecular Structure Analysis

The InChI code for “methyl 4-acetyl-1H-pyrrole-2-carboxylate” is 1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“Methyl 4-acetyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It has a melting point range of 109-113 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-acetyl-1H-pyrrole-2-carboxylate and related compounds have been synthesized using various methods, often involving iron-containing catalysts and demonstrating good yields. These methods include reactions with carbon tetrachloride and aliphatic alcohols, suggesting diverse synthetic applications (Khusnutdinov et al., 2010).

Antimicrobial Applications

  • Novel derivatives of methyl 4-acetyl-1H-pyrrole-2-carboxylate have been synthesized and evaluated for their antimicrobial activities. The presence of the heterocyclic ring in these compounds contributes to their antibacterial and antifungal properties, indicating potential therapeutic applications (Hublikar et al., 2019).

Chemical Reactions and Transformations

  • Research into the reaction of methyl 4-acetyl-1H-pyrrole-2-carboxylate with various reagents has led to the synthesis of new compounds like 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles, demonstrating the compound’s versatility in organic synthesis (Attanasi et al., 2004).

Catalysis and Relay Reactions

  • The compound has been used in relay catalytic cascade reactions, leading to the synthesis of various pyrrole derivatives. This illustrates its utility in complex organic synthesis involving multiple reaction steps (Galenko et al., 2015).

Building Blocks in Medicinal Chemistry

  • Methyl 4-acetyl-1H-pyrrole-2-carboxylate derivatives have been prepared as building blocks for the synthesis of nitrogen heterocycles with potential therapeutic interest, underscoring their importance in drug discovery and medicinal chemistry (Rochais et al., 2004).

Analytical Chemistry Applications

  • The compound has been synthesized for use in analytical chemistry, particularly in the quantification of biological materials, demonstrating its application beyond synthesis and medicinal chemistry (Liddell et al., 1993).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-7(9-4-6)8(11)12-2/h3-4,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZUPQKYQRXDBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377641
Record name methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-acetyl-1H-pyrrole-2-carboxylate

CAS RN

40611-82-3
Record name methyl 4-acetyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RI Khusnutdinov, AR Baiguzina, RR Mukminov… - Russian journal of …, 2010 - Springer
… of ester Ia and isomeric methyl 4-acetyl-1H-pyrrole-2-carboxylate is formed. Furthermore, the … an equimolar mixture of ester Ia and methyl 4-acetyl-1H-pyrrole-2-carboxylate [12]. Ethyl 5-…
Number of citations: 25 link.springer.com
S He, Y Liu, X Chu, Q Li, W Lyu, Y Liu… - ACS Medicinal …, 2022 - ACS Publications
… Methyl 4-acetyl-1H-pyrrole-2-carboxylate (6) was synthesized from methyl 1H-pyrrole-2-carboxylate (5) through Friedel–Crafts acylation, followed by hydrolysis to yield 7. The product 4-…
Number of citations: 7 pubs.acs.org

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